Oxydi-3,1-propanediyl dinonanoate

Description

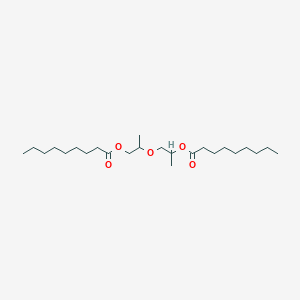

Oxydi-3,1-propanediyl dinonanoate is an organooxygen compound characterized by a central oxygen atom bridging two 3,1-propanediyl groups, each esterified with nonanoic acid. Its structure can be represented as O-(CH₂CH₂CH₂-O-CO-C₈H₁₇)₂, where the oxygen bridge connects two propanediyl chains terminated by nonanoate ester groups.

Properties

Molecular Formula |

C24H46O5 |

|---|---|

Molecular Weight |

414.6 g/mol |

IUPAC Name |

2-(2-nonanoyloxypropoxy)propyl nonanoate |

InChI |

InChI=1S/C24H46O5/c1-5-7-9-11-13-15-17-23(25)28-19-21(3)27-20-22(4)29-24(26)18-16-14-12-10-8-6-2/h21-22H,5-20H2,1-4H3 |

InChI Key |

FJSNTQXNQNSZJS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(=O)OCC(C)OCC(C)OC(=O)CCCCCCCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between Oxydi-3,1-propanediyl dinonanoate and related compounds:

Detailed Analysis

Structural Differences Bridge Type: The oxygen bridge in this compound imparts greater hydrolytic stability compared to disulfide bridges (e.g., captopril disulfide), which are redox-active and prone to cleavage under reducing conditions . Siloxane bridges (e.g., in ) offer superior thermal resistance but lower biodegradability . Functional Groups: Ester groups in this compound enhance solubility in nonpolar solvents, whereas amide-containing analogs (e.g., N,N′-(Iminodi-3,1-propanediyl)bis[octadecanamide]) exhibit stronger intermolecular hydrogen bonding, favoring solid-state stability .

Physical and Chemical Properties Molecular Weight: this compound’s estimated molecular weight (~414 g/mol) is lower than amide derivatives (e.g., 664.1 g/mol in ), suggesting better miscibility in low-viscosity formulations. Solubility: The oxygen bridge and ester groups likely confer balanced polarity, making it soluble in both moderately polar (e.g., acetone) and nonpolar solvents (e.g., hexane). This contrasts with siloxane-based compounds, which are highly hydrophobic .

Reactivity and Stability Esters in this compound are susceptible to hydrolysis under acidic or alkaline conditions, similar to other dinonanoate esters . However, the oxygen bridge lacks the redox sensitivity of disulfide bonds in captopril derivatives .

Applications Surfactants/Plasticizers: The compound’s ester groups and moderate polarity align with applications in emulsifiers or plasticizers, where hydrolytic stability is critical. Contrast with Pharmaceuticals: Unlike captopril disulfide (a drug intermediate), this compound is more suited to industrial uses due to its inert bridge and lack of bioactive moieties .

Research Findings and Data Gaps

- Thermal Behavior: Siloxane-bridged analogs exhibit decomposition temperatures >300°C , whereas this compound likely degrades at lower temperatures (~150–200°C) due to ester bond instability.

- Biodegradability: Esters are generally more biodegradable than siloxanes or amides, suggesting environmental advantages for this compound in green chemistry applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.